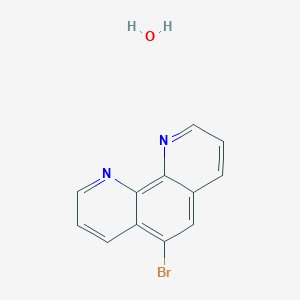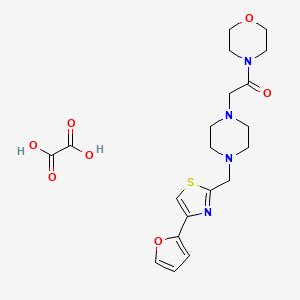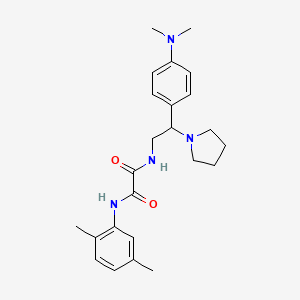![molecular formula C16H19N3O3 B2394077 2-(benzo[d][1,3]dioxol-5-yl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acetamide CAS No. 1235218-86-6](/img/structure/B2394077.png)
2-(benzo[d][1,3]dioxol-5-yl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(benzo[d][1,3]dioxol-5-yl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acetamide” is an organic compound . It is a derivative of 4H-benzo[d][1,3]dioxin-4-one .
Synthesis Analysis
The synthesis of 4H-benzo[d][1,3]dioxin-4-one derivatives, which are related to the compound , has been described in the literature . The reaction is mediated by CuI and NaHCO3 in acetonitrile . Room temperature amidation of the synthesized 1,3-benzodioxinones with primary amines readily afforded the corresponding salicylamides in moderate to good yields .Chemical Reactions Analysis
The compound “2-(benzo[d][1,3]dioxol-5-yl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acetamide” is likely to be involved in organic synthesis reactions . The reaction is mediated by CuI and NaHCO3 in acetonitrile .Applications De Recherche Scientifique
Radioligand Development for A2B Adenosine Receptors
A study by Baraldi et al. (2004) introduced MRE 2029-F20 as a selective antagonist ligand for A2B adenosine receptors, highlighting its potential in pharmacological characterization and receptor mapping. This research indicates the relevance of structurally similar acetamides in developing tools for studying specific receptor subtypes in the human body, suggesting possible research applications in understanding receptor-mediated physiological and pathological processes (Baraldi et al., 2004).
Synthesis of Carbohydrate Derivatives
Research into the synthesis of carbohydrate derivatives, such as the work by Yoshimura et al. (1972) on derivatives of 2-acetamido-2-deoxy-D-mannose, and by Jacquinet and Sinaÿ (1974) on methyl 2-acetamido-2-deoxy-β-D-glucofuranoside, demonstrates the compound's potential application in the synthesis of complex carbohydrates. These studies provide a foundation for exploring the synthesis and functionalization of carbohydrate molecules for various biomedical applications, including drug delivery and biomarker development (Yoshimura et al., 1972); (Jacquinet and Sinaÿ, 1974).
Coordination Complexes and Antioxidant Activity
The study by Chkirate et al. (2019) on pyrazole-acetamide derivatives forming Co(II) and Cu(II) coordination complexes underlines the role of acetamide derivatives in forming coordination complexes with potential antioxidant activities. This suggests the compound's utility in synthesizing new materials with specific electrochemical or biological properties, including antioxidative agents (Chkirate et al., 2019).
Antimicrobial and Anti-inflammatory Agents
The synthesis of novel heterocycles incorporating thiadiazole moiety for potential antimicrobial and anti-inflammatory applications, as reported by Fadda et al. (2017), and the development of pyrazole, isoxazole, and other derivatives as reported by Kendre et al. (2015), indicate the broad potential of acetamide derivatives in medicinal chemistry. These compounds' ability to serve as cores or modifiers in molecules with significant biological activities hints at the possible research directions for exploring antimicrobial and anti-inflammatory properties (Fadda et al., 2017); (Kendre et al., 2015).
Propriétés
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-10(2)19-15(6-11(3)18-19)17-16(20)8-12-4-5-13-14(7-12)22-9-21-13/h4-7,10H,8-9H2,1-3H3,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCIGQHJVSQZMHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CC2=CC3=C(C=C2)OCO3)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzo[d][1,3]dioxol-5-yl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5-Chlorothiophen-2-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2393994.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2393995.png)
![(E)-3-[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide](/img/structure/B2393997.png)








![Ethyl 3-fluoro-6-oxabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2394013.png)
![N-(3-(4-(2-fluorophenyl)piperazine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2394014.png)
![N-(2,4-dimethylphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2394016.png)